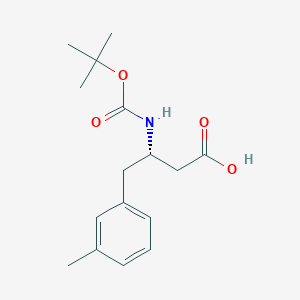

(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

描述

(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a m-tolyl group attached to the butanoic acid chain. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Butanoic Acid Chain: The protected amino acid is then subjected to a series of reactions to form the butanoic acid chain. This may involve the use of reagents such as Grignard reagents or organolithium compounds.

Introduction of the m-Tolyl Group: The m-tolyl group is introduced through a substitution reaction, often using a suitable aryl halide and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

化学反应分析

Types of Reactions

(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The tert-butoxycarbonyl (Boc) group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Role in Drug Development

(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid serves as a building block in the synthesis of various bioactive compounds. Its structural characteristics make it suitable for the development of peptide-based drugs targeting specific biological pathways.

Case Study : Research has demonstrated that derivatives of this compound exhibit potential activity against certain cancer cell lines, showcasing its utility in anticancer drug design .

Peptide Synthesis

The Boc group allows for selective deprotection under mild conditions, facilitating the incorporation of this compound into peptides. This method is crucial for synthesizing peptides that require specific amino acid sequences for biological activity.

Data Table: Peptide Synthesis Applications

| Peptide Sequence | Function | Reference |

|---|---|---|

| Boc-Ala-Tyr-Leu | Antioxidant | |

| Boc-Phe-Gly-Asp | Anticancer | |

| Boc-Trp-Val-Leu | Antimicrobial |

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. Studies indicate that derivatives can inhibit proteases involved in disease processes, making them candidates for therapeutic agents.

Case Study : A study on a derivative of this compound showed significant inhibition of a specific protease linked to tumor progression, suggesting potential use in cancer treatments .

Protein Structure Studies

The compound's ability to form stable interactions with proteins has made it useful in structural biology studies. It aids in understanding protein-ligand interactions and can be used to design better inhibitors or activators of biological processes.

作用机制

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over the reaction pathway is required.

相似化合物的比较

Similar Compounds

- (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Uniqueness

(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is unique due to its specific structural arrangement, which provides distinct reactivity and selectivity in chemical reactions. The presence of the Boc group and the m-tolyl group allows for targeted modifications, making it a valuable intermediate in organic synthesis.

生物活性

(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, commonly referred to as Boc-L-tyrosine derivative, is a synthetic amino acid with various biological applications. Its unique structure allows it to participate in peptide synthesis and has potential therapeutic implications.

- IUPAC Name : this compound

- CAS Number : 270062-93-6

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- Purity : Typically ≥ 95%

1. Peptide Synthesis

This compound is primarily utilized in the synthesis of peptides, particularly in the formation of hybrid peptides that exhibit enhanced biological activities. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, allowing for selective reactions during peptide coupling processes.

2. Therapeutic Applications

Research indicates that derivatives of this compound may play a role in developing treatments for autoimmune and inflammatory diseases. For instance, its applications include:

- Synthesis of Aza-analogues : These compounds have shown promising results in modulating immune responses.

- Hybrid Peptides : They can form structures with specific helical conformations that enhance biological activity against certain diseases .

3. Structure-Activity Relationship (SAR) Studies

Studies have demonstrated that modifications to the side chains and backbone of this compound can significantly influence its biological properties. For example, variations in the m-tolyl group can alter the compound's binding affinity to target proteins, affecting its efficacy as a therapeutic agent .

Case Study 1: Immunomodulatory Effects

A study conducted on the immunomodulatory effects of Boc-L-tyrosine derivatives revealed that these compounds could significantly alter cytokine production in vitro. The findings suggested that specific structural features of the Boc group enhance the interaction with immune receptors, leading to altered immune responses .

Case Study 2: Synthesis and Evaluation of Peptide Libraries

In a research project aimed at synthesizing peptide libraries using this compound, various peptides were evaluated for their biological activity against cancer cell lines. The results indicated that certain peptides exhibited cytotoxic effects, suggesting potential applications in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 270062-93-6 |

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| Purity | ≥ 95% |

| Application | Description |

|---|---|

| Peptide Synthesis | Used as an amino acid building block for peptide synthesis |

| Therapeutics | Potential use in autoimmune and inflammatory disease treatments |

| Structure-Activity Relationship | Modifications can enhance biological activity |

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group in (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid?

- Methodological Answer : The Boc group is typically introduced via a two-step process: (1) protection of the primary amine using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine or DMAP; (2) subsequent coupling with m-tolyl-containing precursors. The reaction progress is monitored by TLC or LC-MS to confirm Boc incorporation. Steric effects from the m-tolyl group may require extended reaction times or elevated temperatures .

Q. How is enantiomeric purity validated for this compound?

- Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy is employed to assess enantiomeric excess. A Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol mobile phase can separate enantiomers, while optical rotation measurements ([α]D) provide supplementary confirmation. Comparative analysis against racemic mixtures or known standards ensures accuracy .

Q. What storage conditions preserve the stability of this compound?

- Methodological Answer : Store the compound at -20°C under inert gas (N₂ or Ar) in a desiccator to prevent hydrolysis of the Boc group. For short-term use (1–2 weeks), refrigeration at 4°C in anhydrous DMSO or DMF is acceptable. Degradation is monitored via periodic NMR (disappearance of Boc peak at δ ~1.4 ppm) .

Advanced Research Questions

Q. How can steric hindrance from the m-tolyl group be mitigated during coupling reactions?

- Methodological Answer : Use coupling agents like HATU or PyBOP, which are effective for sterically hindered substrates. Pre-activation of the carboxylic acid with EDCI/HOAt in DMF at 0°C for 30 minutes enhances reactivity. Microwave-assisted synthesis (50–80°C, 10–20 min) can also accelerate reaction rates while minimizing side products .

Q. How to reconcile discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- Melting Point : Perform DSC analysis to distinguish polymorphic forms.

- NMR : Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.

- MS : High-resolution ESI-MS confirms molecular ion consistency.

Contradictions often arise from impurities (e.g., residual solvents) or stereochemical variations, necessitating recrystallization or chiral resolution .

Q. What strategies optimize this compound’s use in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Incorporate a pre-loaded Wang resin or Rink amide MBHA resin to anchor the carboxylic acid. Use 20% piperidine in DMF for Boc deprotection (2 × 5 min), followed by neutralization with DIEA. Coupling efficiency is assessed via Kaiser test or Fmoc quantification. For challenging sequences, double coupling (2 × 30 min) with 5-fold excess of activated amino acid improves yields .

属性

IUPAC Name |

(3S)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZSMOJWZPUZGN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146452 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-93-6 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。